molecular formula C14H16O3 B1195252 Dihydrokavain CAS No. 3384-26-7

Dihydrokavain

Cat. No. B1195252
CAS RN: 3384-26-7
M. Wt: 232.27 g/mol
InChI Key: VOOYTQRREPYRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marindinin, also known as 7, 8-dihydrokavain, belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. Marindinin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, marindinin is primarily located in the membrane (predicted from logP). Outside of the human body, marindinin can be found in beverages. This makes marindinin a potential biomarker for the consumption of this food product.

Scientific Research Applications

Interaction with P-Glycoprotein

Dihydrokavain, along with other kavalactones, has been found to moderately to potently inhibit the efflux transporter P-glycoprotein (P-gp) in vitro. This transporter is involved in the absorption, distribution, and excretion of many drugs, and plays a role in drug-drug interactions. The study suggests that kava extracts and its components, including dihydrokavain, can affect the pharmacokinetics of drugs metabolized by P-gp (Weiss et al., 2005).

Modulation of Glycine Receptors

Research has shown that dihydrokavain from kava root extract can modulate the activity of recombinant human α1 glycine receptors, indicating its potential role in neurological effects. Kava extract and dihydrokavain inhibit glycine receptor activity in a dose-dependent manner, with dihydrokavain being a less potent inhibitor compared to other kavalactones (Hegazy et al., 2019).

Anxiolytic Effects

Dihydrokavain has been identified as playing a part in the anxiolytic effects of Piper methysticum (kava kava) extract. In the chick social separation-stress paradigm, dihydrokavain was found to attenuate separation-induced distress vocalizations, suggesting its role in the anxiolytic properties of the kava extract (Smith et al., 2001).

Herbicidal and Fungicidal Activities

A study on the lactones in kava (Piper methysticum) indicated that these compounds, including dihydrokavain, exhibit herbicidal and antifungal activities. They were shown to suppress the germination and growth of various plants and fungi, suggesting potential applications in the development of bioactive herbicides and fungicides (Xuan et al., 2006).

Influence on Voltage-Gated Na+ Channels

Dihydrokavain, along with other kavalactones, was found to non-competitively inhibit the binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated Na+ channels. This suggests a potential role in modulating neuronal excitability and could be relevant in the treatment of neurological disorders (Friese & Gleitz, 1998).

properties

IUPAC Name

4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOYTQRREPYRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018162
Record name (+/-)-Dihydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Marindinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

CAS RN

3384-26-7, 73536-68-2, 587-63-3
Record name NSC23875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Dihydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Marindinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 60 °C
Record name Marindinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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